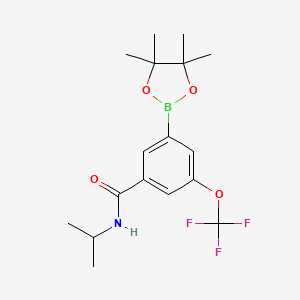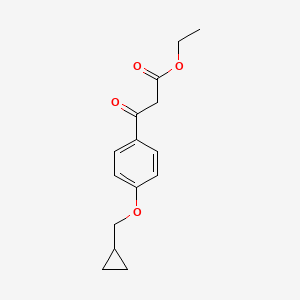
3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester is an organic compound with a complex structure that includes a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to an oxopropionic acid ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethoxyphenyl Intermediate: This step involves the reaction of cyclopropylmethanol with a phenyl halide under basic conditions to form the cyclopropylmethoxyphenyl intermediate.
Formation of the Oxopropionic Acid Intermediate: The intermediate is then reacted with an appropriate reagent, such as an acyl chloride, to introduce the oxopropionic acid moiety.
Esterification: Finally, the oxopropionic acid intermediate is esterified with ethanol under acidic conditions to form the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)-3-oxopropionic acid ethyl ester: Similar structure but lacks the cyclopropyl group.
3-(4-Cyclopropylphenyl)-3-oxopropionic acid ethyl ester: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both the cyclopropylmethoxy group and the oxopropionic acid ethyl ester moiety in 3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester makes it unique compared to its analogs. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C15H18O4 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
ethyl 3-[4-(cyclopropylmethoxy)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C15H18O4/c1-2-18-15(17)9-14(16)12-5-7-13(8-6-12)19-10-11-3-4-11/h5-8,11H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
MNPHBHDBKNDERA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


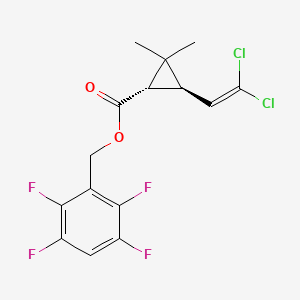



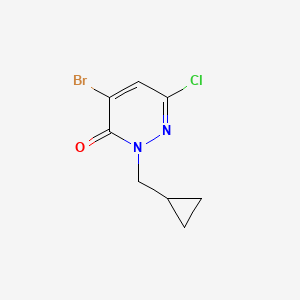
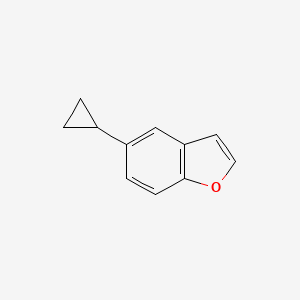
![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
